L-Altro-oct-3-enitol, 5,8-anhydro-6-((3Z)-6-carboxy-3-hexenyl)-1-O-(3-chlorophenyl)-3,4,6-trideoxy-, (3E)-
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Overview
Description
AL12180 is a bioactive chemical.
Scientific Research Applications
Synthesis and Reactivity
- The compound has been utilized in the synthesis of novel L-ido and L-altro configured 6-chloro-1,5,6-trideoxyiminohexitols, demonstrating a highly diastereoselective chlorocyclisation process (Szolcsányi & Gracza, 2006).
- Research has explored the synthesis of 1,5-Anhydro-d-glycero-d-gluco-heptitol derivatives as potential inhibitors of bacterial heptose biosynthetic pathways, although the synthesized compounds did not exhibit expected inhibitory activities (Blaukopf et al., 2017).
Catalysis and Method Development
- Studies have highlighted the use of the compound in the development of novel dipeptide synthons, indicating its potential application in peptide synthesis and structural analysis through X-ray crystal-structure analysis (Suter et al., 2000).
- Research on chlorodifluoromethylations in the 1-position of 1,2-unsaturated monosaccharide derivatives revealed its potential in regioselective synthesis processes, with moderate to good yields and detailed structural analyses provided by X-ray analyses (Wegert et al., 2005).
Stereoselectivity and Structural Studies
- Investigations into the synthesis of methyl alpha-L-vancosaminide from di-O-acetyl-L-rhamnal showcased the compound's role in introducing cis amino alcohol functionality, indicating its relevance in stereochemical studies and organic synthesis (Smith & Giuliano, 2000).
- The compound's role in free-radical mediated synthesis of enantiomerically pure, highly functionalized inositols from carbohydrates underlines its significance in stereocontrolled synthesis, offering valuable insights into stereoselectivity and chemical yield optimization (Marco-Contelles et al., 2001).
properties
CAS RN |
748816-43-5 |
---|---|
Product Name |
L-Altro-oct-3-enitol, 5,8-anhydro-6-((3Z)-6-carboxy-3-hexenyl)-1-O-(3-chlorophenyl)-3,4,6-trideoxy-, (3E)- |
Molecular Formula |
C21H27ClO6 |
Molecular Weight |
410.891 |
IUPAC Name |
(Z)-7-[(2R,3S,4R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-4-hydroxyoxolan-3-yl]hept-4-enoic acid |
InChI |
InChI=1S/C21H27ClO6/c22-15-6-5-7-17(12-15)27-13-16(23)10-11-20-18(19(24)14-28-20)8-3-1-2-4-9-21(25)26/h1-2,5-7,10-12,16,18-20,23-24H,3-4,8-9,13-14H2,(H,25,26)/b2-1-,11-10+/t16-,18+,19+,20-/m1/s1 |
InChI Key |
GLYAVTUPQOQHAD-MOBTWWNESA-N |
SMILES |
O=C(O)CC/C=C\CC[C@@H]1[C@@H](/C=C/[C@@H](O)COC2=CC=CC(Cl)=C2)OC[C@@H]1O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AL12180 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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